![molecular formula C24H25FN6O2 B2777548 8-(4-Benzylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione CAS No. 895844-22-1](/img/no-structure.png)
8-(4-Benzylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Research on compounds with structural similarities often involves the synthesis of novel derivatives aimed at improving biological activity or understanding structural-activity relationships. For example, the study on the synthesis of benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]-benzazepine derivatives showcases the chemical versatility and potential for creating novel compounds with improved properties (Kohara et al., 2002).
Biological Activities and Pharmacological Potential
Compounds related to the query have been explored for various pharmacological activities. The study on the analgesic activity of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives highlights the potential for discovering new analgesic and anti-inflammatory agents (Zygmunt et al., 2015). Similarly, the exploration of mono Mannich bases with piperazines as possible anticancer agents and carbonic anhydrase inhibitors demonstrates the compound's potential in cancer therapy and enzyme inhibition (Tuğrak et al., 2019).
Antimicrobial and Anticonvulsant Properties
Research into the antimicrobial and anticonvulsant properties of related compounds has also been conducted. For instance, the study on the synthesis and biological activity of triazole analogues of piperazine discusses their significant inhibition of bacterial growth, indicating potential applications in addressing bacterial infections (Nagaraj et al., 2018).
Mecanismo De Acción
Direcciones Futuras
The discovery of CB1 inverse agonists with a chemical scaffold distinct from the first generation of CB1 inverse agonists holds promise for developing peripherally active CB1 inverse agonists with fewer side effects . The benzhydryl piperazine scaffold is structurally distinct from the first-generation CB1 inverse agonists. It offers new opportunities for developing novel CB1 inverse agonists through the optimization of molecular properties, such as the polar surface area and hydrophilicity, to reduce the central activity observed with SR141716A .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(4-Benzylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.", "Starting Materials": [ "4-benzylpiperazine", "4-fluorobenzyl chloride", "3-methylxanthine", "phthalic anhydride", "potassium hydroxide", "acetic anhydride", "sodium bicarbonate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-benzylpiperazine by reacting benzyl chloride with piperazine in the presence of potassium hydroxide.", "Step 2: Synthesis of 4-fluorobenzyl chloride by reacting 4-fluorobenzoic acid with thionyl chloride.", "Step 3: Synthesis of 7-(4-fluorophenyl)methyl-3-methylxanthine by reacting 4-fluorobenzyl chloride with 3-methylxanthine in the presence of sodium bicarbonate.", "Step 4: Synthesis of 8-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)methyl-3-methylxanthine by reacting 4-benzylpiperazine with 7-(4-fluorophenyl)methyl-3-methylxanthine in the presence of acetic anhydride.", "Step 5: Synthesis of 8-(4-benzylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione by reacting 8-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)methyl-3-methylxanthine with phthalic anhydride in the presence of ethyl acetate and methanol." ] } | |
Número CAS |
895844-22-1 |
Fórmula molecular |
C24H25FN6O2 |
Peso molecular |
448.502 |
Nombre IUPAC |
8-(4-benzylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C24H25FN6O2/c1-28-21-20(22(32)27-24(28)33)31(16-18-7-9-19(25)10-8-18)23(26-21)30-13-11-29(12-14-30)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,27,32,33) |
Clave InChI |
XGXHBSGMMNTCMK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC5=CC=C(C=C5)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



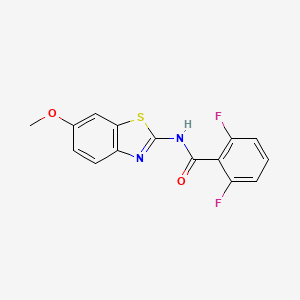
![N-[(4S)-8-Fluoro-3,4-dihydro-2H-chromen-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2777467.png)


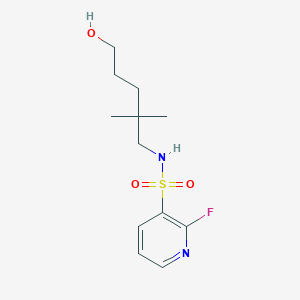

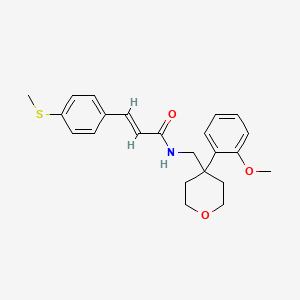
![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2777479.png)
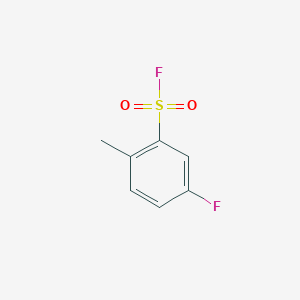
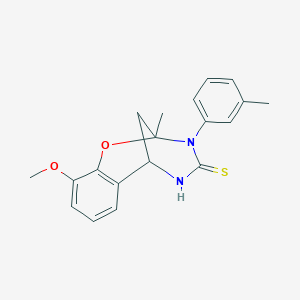
![6-benzyl-9-bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B2777484.png)
![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2777486.png)
![Ethyl 2-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylacetate](/img/structure/B2777487.png)
![8-((diethylamino)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2777488.png)